![molecular formula C23H28N2O B3819840 N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B3819840.png)

N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

描述

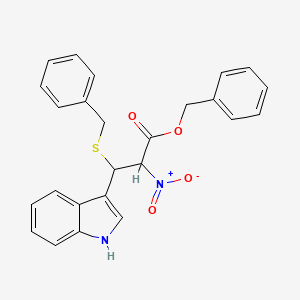

“N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” is a compound that was prepared by the reaction between tryptamine and ibuprofen . It is known that 2-Arylpropanoic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs), and one of the most widely used NSAIDs is ibuprofen . On the other hand, tryptamine and its derivatives are known for their vast array of biological activities .

Synthesis Analysis

The synthesis of “N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” was achieved by a coupling between ibuprofen with tryptamine via amide bond formation . A convenient method for the preparation of amides is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC reacts with the carboxyl group of ibuprofen to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .

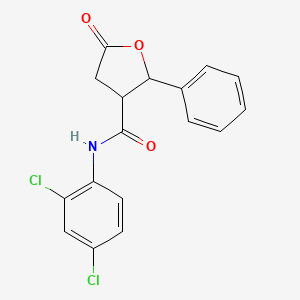

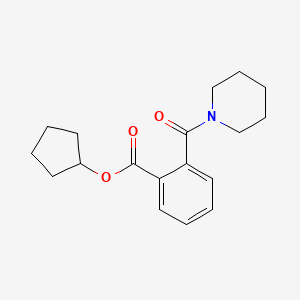

Molecular Structure Analysis

The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” involves the coupling of ibuprofen with tryptamine via amide bond formation . This is facilitated by N, N ′-dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .

Physical And Chemical Properties Analysis

The obtained compound was identified by melting point, 1 H- and 13 C-NMR, UV, IR and HRMS spectra .

科学研究应用

Pharmaceutical Applications: Non-Steroidal Anti-Inflammatory Drug (NSAID) Synthesis

This compound is synthesized by coupling ibuprofen, a well-known NSAID, with tryptamine . The resulting amide linkage creates a new compound that may retain the anti-inflammatory properties of ibuprofen while potentially introducing new biological activities from the tryptamine moiety. This could lead to the development of novel NSAIDs with enhanced efficacy or reduced side effects.

Neuropharmacology: Modulation of Serotonin Pathways

Tryptamine derivatives are known for their role in the central nervous system, particularly in serotonin pathways . The compound could be used to study the modulation of serotonin receptors, which could have implications for treating neurological disorders such as depression, anxiety, and migraine.

Analgesic Development: Pain Management Research

The ibuprofen component of the compound suggests potential analgesic properties . Research into this compound could provide insights into new pain management solutions, especially for chronic pain conditions that do not respond well to current medications.

Anti-Pyretic Properties: Fever Reduction

Ibuprofen is also known for its antipyretic effects . The compound could be explored for its ability to reduce fever, which is a common symptom in various infectious and inflammatory diseases.

Antimicrobial Activity: Broad-Spectrum Antibacterial and Antiviral Effects

Amides are significant in pharmaceuticals for their antimicrobial properties . This compound could be investigated for its efficacy against a range of bacterial and viral pathogens, contributing to the fight against antibiotic-resistant strains.

Anti-Arthritic Applications: Treatment of Musculoskeletal Disorders

Given ibuprofen’s use in treating arthritis, the compound could be applied in research focused on musculoskeletal disorders, aiming to improve the quality of life for patients with these conditions .

Biochemical Research: Enzyme Inhibition Studies

The compound’s ability to interact with enzymes, such as cyclooxygenases involved in inflammation, could make it a valuable tool in biochemical research. It could help in understanding the mechanism of enzyme action and the development of enzyme inhibitors as therapeutic agents .

作用机制

Target of Action

Given that this compound is a derivative of tryptamine and ibuprofen , it may interact with the same targets as these parent compounds. Tryptamine is known to interact with serotonin receptors , which play a crucial role in regulating mood, cognition, and gastrointestinal function. Ibuprofen, on the other hand, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes , which are involved in the inflammatory response.

Mode of Action

Based on its structural similarity to tryptamine and ibuprofen , it may inhibit COX enzymes like ibuprofen, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. It may also interact with serotonin receptors like tryptamine, potentially influencing mood and cognition.

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-16(2)14-18-8-10-19(11-9-18)17(3)23(26)24-13-12-20-15-25-22-7-5-4-6-21(20)22/h4-11,15-17,25H,12-14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQALFBAYWUEKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

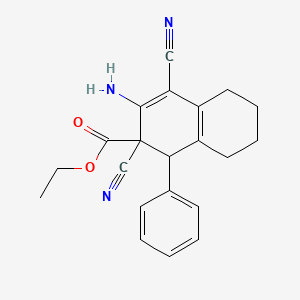

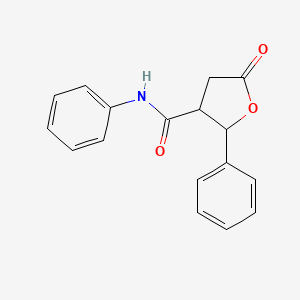

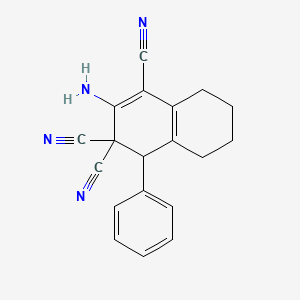

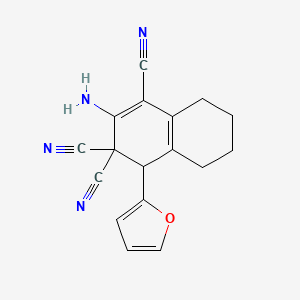

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)](/img/structure/B3819761.png)

![N-(2-nitrophenyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3819771.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3819801.png)

![N,N'-1,2-ethanediylbis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide]](/img/structure/B3819843.png)